(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid
Description
(2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 2-fluorophenyl substituent at the α-carbon. This compound is structurally characterized by its fluorine atom at the ortho position of the phenyl ring, which enhances electronic effects and influences molecular interactions. It serves as a critical intermediate in synthesizing fluoro-substituted cephalosporins, a class of β-lactam antibiotics with broad-spectrum activity . The Boc group provides steric protection for the amine during synthetic processes, improving stability and reaction selectivity. Crystallographic studies confirm its distinct conformation compared to non-fluorinated analogs, such as N-(t-Boc)-2-phenylglycine, due to the fluorine-induced steric and electronic perturbations .
Properties
CAS No. |
344551-32-2 |
|---|---|
Molecular Formula |
C13H16FNO4 |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
(2R)-2-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
InChI Key |
IUFATHQIUYUCFE-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation of Enamide Intermediates
A prominent route involves the asymmetric hydrogenation of α-acetamidoacrylic acid derivatives. This method, adapted from large-scale pharmaceutical syntheses, employs ruthenium catalysts with chiral diphosphine ligands to induce stereocontrol. For example, a substrate such as (Z)-2-acetamido-3-(2-fluorophenyl)acrylic acid undergoes hydrogenation at 50–100 bar H₂ in methanol with a Ru-(S)-BINAP catalyst system, yielding the (R)-configured amino acid with >98% enantiomeric excess (ee). Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) affords the target compound in 85–92% yield.
Key Advantages :
-
High enantioselectivity (>98% ee).
-
Scalable to kilogram quantities.
-
Avoids racemic resolution steps.
Chiral Pool Synthesis from (R)-2-Fluorophenylglycine
Starting from commercially available (R)-2-fluorophenylglycine, the Boc group is introduced via a two-step protocol:
Enzymatic Resolution of Racemic Mixtures
For cost-sensitive applications, racemic 2-amino-2-(2-fluorophenyl)acetic acid is resolved using immobilized penicillin acylase. The enzyme selectively hydrolyzes the (S)-enantiomer’s acetamide group, leaving the (R)-enantiomer intact. After separation, the (R)-amine is Boc-protected under standard conditions.
Limitations :
-
Maximum theoretical yield: 50%.
-
Requires additional steps for enzyme recovery.
Reaction Optimization and Process Analytics
Boc Protection Kinetics
The rate of Boc group installation is highly solvent-dependent. In dichloromethane (DCM), the reaction completes in 2 hours, whereas in THF, 6–8 hours are required. DMAP (10 mol%) accelerates the reaction by forming a reactive acylpyridinium intermediate.
Purification Strategies
-
Crystallization : The crude product is recrystallized from ethyl acetate/hexane (1:3) to achieve ≥99.5% purity.
-
Chromatography : Silica gel chromatography with 30% ethyl acetate in hexane is used for small-scale purification.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | α-Acetamidoacrylic acid | Hydrogenation, Boc protection | 85–92 | >98 | Industrial |
| Chiral Pool Synthesis | (R)-2-Fluorophenylglycine | Boc protection | 88–94 | 100 | Pilot-scale |
| Enzymatic Resolution | Racemic amino acid | Enzymatic hydrolysis, Boc protection | 40–45 | 99 | Lab-scale |
Industrial-Scale Production Insights
Catalytic System Recycling
In the hydrogenation route, the Ru-BINAP catalyst is recovered via filtration through celite and reused for 5–7 cycles with <2% loss in activity.
Waste Stream Management
-
Boc₂O hydrolysis byproducts (tert-butanol, CO₂) are neutralized with aqueous NaHCO₃.
-
Solvents (THF, methanol) are distilled and recycled, reducing environmental impact.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Fluorophenyl halides, nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Alcohols, aldehydes
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
Medicinal Chemistry
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to modify biological activity makes it a crucial component in drug design.
- Case Study : Research indicates that derivatives of this compound can enhance the efficacy of anti-cancer agents. For example, anthracene derivatives incorporating this structure have shown promising results in inhibiting cancer cell proliferation, highlighting its potential as a lead compound for further development .
Biochemical Research
This compound is utilized in studies aimed at understanding enzyme interactions and metabolic pathways. The fluorophenyl group enhances the compound's binding affinity to specific receptors, making it a useful tool for probing biological systems.
- Example Application : In the context of GLP-1 receptor activation, derivatives of this compound have been shown to improve glycemic control by enhancing insulin secretion and inhibiting glucagon secretion, which is vital for diabetes management .
Synthesis of Peptides
The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during peptide synthesis. This property is essential for constructing complex peptide chains with specific functionalities.
- Synthesis Example : The Boc group can be selectively removed under mild conditions, facilitating the synthesis of peptides that require precise control over functional groups .
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards enzymes and receptors. The fluorophenyl group enhances its lipophilicity, allowing for better membrane permeability and bioavailability. The Boc protecting group can be strategically removed to expose the active amino group, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural Variations and Substituent Effects
Physicochemical Properties
*Predicted based on analogs; fluorine’s electron-withdrawing effect lowers carboxylic acid pKa.
Biological Activity
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid, commonly referred to as Boc-D-tyrosine or its derivatives, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H16FNO4
- Molecular Weight : 269.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its role as an amino acid derivative, which can influence various biochemical pathways. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurochemical signaling and offering potential therapeutic effects in neurological disorders.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
- Case Study 2 : A combination therapy involving this compound and traditional chemotherapeutics showed enhanced efficacy against resistant cancer types, suggesting a synergistic effect.
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems has led to investigations into its neuroprotective effects:
- In Vivo Studies : Animal models have shown that treatment with this compound results in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.
Data Table of Biological Activities
Research Findings
- Synthesis and Characterization : The synthesis of this compound has been optimized for higher yields and purity, facilitating further biological evaluations.
- Computational Studies : Molecular docking studies suggest a favorable binding affinity to target enzymes and receptors, supporting experimental findings regarding its biological activity.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its pharmacokinetics and long-term effects.
Q & A
Basic: What are the optimal synthetic routes for (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid?
The enantioselective synthesis of this compound is achieved via catalytic asymmetric hydroxylation. A representative method involves:
- Catalyst : (R,R)-FeBIPF2 (2 mol%) and TMP (tetramethylpiperidine, 0.2 mmol).
- Conditions : Reaction at –30 °C for 16 hours.
- Yield : 95% with 90% enantiomeric excess (ee).
- Purification : Flash column chromatography (silica gel, n-hexane/EtOAc 5:1 + 0.2% HOAc).
This method minimizes racemization and side reactions, critical for maintaining stereochemical integrity .
Basic: How is structural confirmation performed for this compound?
Key techniques include:
- HPLC Chiral Analysis : Daicel Chiralpak IG column, n-hexane/iPrOH (9:1) with 0.1% TFA, flow rate 1.0 mL/min. Retention times: 14.5 min (minor enantiomer), 24.0 min (major enantiomer) .
- X-ray Crystallography : Confirms absolute configuration (e.g., ortho-fluorophenyl substitution) and bond angles, as seen in structurally analogous cephalosporin intermediates .
- NMR Spectroscopy : Characteristic signals include tert-butyl protons (δ 1.40 ppm, singlet) and fluorophenyl aromatic protons (δ 7.25–6.83 ppm) .
Basic: What methods ensure purity and stability during storage?
- Purity Assessment : Use reverse-phase HPLC with UV detection (210 nm) and TLC (silica gel, Rf ~0.5 in n-hexane/EtOAc).
- Storage : Stable under inert conditions (sealed, dry, room temperature). Avoid prolonged exposure to acidic/basic environments to prevent Boc-deprotection .
Advanced: How can enantiomeric excess be optimized and validated?
- Catalyst Screening : Compare FeBIPF2 with alternative catalysts (e.g., Jacobsen’s Co-salen) to enhance ee.
- Dynamic Kinetic Resolution : Adjust reaction temperature (–30°C to 0°C) to balance enantioselectivity and reaction rate.
- Validation : Cross-validate HPLC results with polarimetry ([α]D = +109.4°, c = 1.0 in MeOH) .
Advanced: How to resolve contradictions in synthetic yield across studies?
Discrepancies may arise from:
- Protecting Group Stability : Boc groups are acid-sensitive; ensure neutral conditions during workup.
- Catalyst Purity : Use freshly distilled TMP to avoid deactivation.
- Reproducibility : Pre-dry solvents (e.g., EtOAc over molecular sieves) to mitigate moisture-induced side reactions .
Advanced: What structure-activity relationships (SAR) are inferred from analogs?
- Fluorophenyl Position : Ortho-fluoro substitution (vs. para in analog studies) enhances steric hindrance, affecting receptor binding .
- Boc Protection : Critical for amine stability during peptide coupling; removal (via TFA) enables further functionalization .
- Chirality : (R)-configuration is essential for biological activity in related β-lactam antibiotics .
Advanced: How to design computational docking studies for target interactions?
- Protein Preparation : Use crystallographic data of target enzymes (e.g., penicillin-binding proteins).
- Ligand Docking : Apply AutoDock Vina with parameters optimized for fluorinated aromatic systems.
- Binding Affinity : Compare ΔG values between (R)- and (S)-enantiomers to validate stereochemical selectivity .
Advanced: How to assess stability under physiological conditions?
- pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Metabolite Identification : Simulate liver microsome metabolism to detect Boc-deprotected derivatives .
Advanced: What strategies enable bioconjugation with peptides/proteins?
- Coupling Reagents : Use EDC/HOBt for carbodiimide-mediated amide bond formation.
- Site Selectivity : Target lysine residues via NHS ester intermediates.
- Validation : Confirm conjugation yield via MALDI-TOF MS .
Advanced: How to analyze photodegradation or oxidative byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
